7-Chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one 4-Oxide
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Overview
Description
“7-Chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one 4-Oxide” is a chemical compound with the molecular formula C15H10Cl2N2O2 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzodiazepine core, which is a fused benzene and diazepine ring. It has two chlorine atoms and an oxide group attached to it .Physical and Chemical Properties Analysis
This compound has a molecular weight of 321.158 Da and a monoisotopic mass of 320.011932 Da . It has a density of 1.5±0.1 g/cm3 and a molar refractivity of 82.1±0.4 cm3 . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 freely rotating bond . Its ACD/LogP is 1.33 .Scientific Research Applications
Solubility Studies
A study investigated the solubility of various compounds, including 7-Chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one 4-Oxide, in mixed solvents. It was found that the solubility of this compound increased with the addition of propane-1,2-diol, reaching maximum values in pure propane-1,2-diol. The solubilities were modeled using the Jouyban-Acree model and log-linear model of Yalkowsky (Jouyban et al., 2010).
Synthesis and Labeling Studies
The compound has been synthesized and labeled with carbon-14 for research purposes. This synthesis process, involving multistep synthesis from barium carbonate-14C, yielded a 23% overall yield (Kaegi & Burger, 1982).
Chemical Structure and Activity Relationship
Another study compared the efficacy of 7-Chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one to another benzodiazepine derivative in treating neurotic anxiety. The findings indicated a greater efficacy of this compound in comparison, contributing to understanding the structure-activity relationships of benzodiazepines (Andreoli et al., 1977).
Technetium and Rhenium Carbonyl Complexes
This compound has been used in the preparation of technetium and rhenium carbonyl complexes. X-ray crystal structure analysis demonstrated the coordination of the metal ion in an octahedral environment, which is significant for understanding the coordination chemistry of these complexes (Marchi et al., 1998).
Spectroscopy and Computational Studies
The Fourier Transform infrared and Raman spectra of 7-Chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one have been recorded and analyzed. Ab initio HF and DFT calculations provided insights into the molecular stability, charge delocalization, and intramolecular interactions of the molecule (Muthu et al., 2014).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of the compound 7-Chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one 4-Oxide, also known as 7-chloro-5-(2-chlorophenyl)-4-hydroxy-3H-1,4-benzodiazepin-2-one, is the γ-aminobutyric acid (GABA) receptor complex . This receptor complex is widespread in the brain of humans as well as other species .
Mode of Action
This compound, as a benzodiazepine, binds to the regulatory site between the α and γ subunits of GABA A receptors . This facilitates the opening of the chloride channel allowing chloride ions to flow into the neuron resulting in hyperpolarization .
Biochemical Pathways
The compound this compound affects the GABAergic pathway. By binding to the GABA A receptors, it enhances the affinity of GABA for its receptor site on the same receptor complex . This leads to an increase in the frequency of chloride channel opening, causing an inhibitory effect on neuron firing.
Pharmacokinetics
They are primarily metabolized in the liver and excreted in the urine .
Result of Action
The molecular and cellular effects of this compound’s action include antianxiety effects, sedation, and reduction of seizure activity . These effects are a result of its interaction with the GABA A receptors, leading to an increase in inhibitory neurotransmission.
Properties
CAS No. |
2955-37-5 |
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Molecular Formula |
C13H11BrO |
Molecular Weight |
263.13 g/mol |
IUPAC Name |
(R)-(4-bromophenyl)-phenylmethanol |
InChI |
InChI=1S/C13H11BrO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13,15H/t13-/m1/s1 |
InChI Key |
WTIWDBNPPSHSCB-CYBMUJFWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C2=CC=C(C=C2)Br)O |
SMILES |
C1C(=O)N=C2C=CC(=CC2=C(N1O)C3=CC=CC=C3Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)Br)O |
Pictograms |
Health Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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